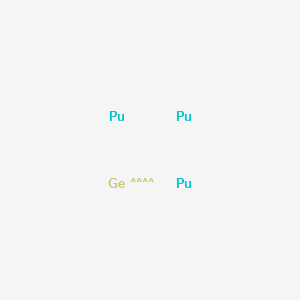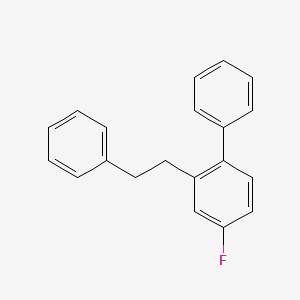![molecular formula C12H11N5S3 B12637553 4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B12637553.png)
4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is a complex organic compound that features a thiobenzamide core with additional thiocarbamoyl and imidazolyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide typically involves multi-step organic reactions. One common method includes the reaction of thiobenzamide with thiocarbamoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-imidazolecarboxaldehyde under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide can undergo various chemical reactions, including:
Oxidation: The thiocarbamoyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted imidazolyl derivatives.
科学的研究の応用
4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide involves its interaction with specific molecular targets. The thiocarbamoyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazolyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Thiobenzamide: Shares the thiobenzamide core but lacks the additional thiocarbamoyl and imidazolyl groups.
Imidazole: Contains the imidazolyl group but lacks the thiobenzamide and thiocarbamoyl functionalities.
Thiocarbamoyl Chloride: Contains the thiocarbamoyl group but lacks the imidazolyl and thiobenzamide components.
Uniqueness
4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiocarbamoyl and imidazolyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C12H11N5S3 |
|---|---|
分子量 |
321.5 g/mol |
IUPAC名 |
2-(4-carbamothioylphenyl)-1H-imidazole-4,5-dicarbothioamide |
InChI |
InChI=1S/C12H11N5S3/c13-9(18)5-1-3-6(4-2-5)12-16-7(10(14)19)8(17-12)11(15)20/h1-4H,(H2,13,18)(H2,14,19)(H2,15,20)(H,16,17) |
InChIキー |
WKXHMLFXENTOTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C(=S)N)C(=S)N)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
![(3S,3'aR,8'aS,8'bS)-5-fluoro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637512.png)
![8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637520.png)
![3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637531.png)
![{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl](/img/structure/B12637533.png)
![Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester](/img/structure/B12637541.png)

![4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde](/img/structure/B12637560.png)
